

Dealing with co-eluting compounds in the chromatographic analysis of lactic acid isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D*-(-)-Lactic acid-13C

Cat. No.: B12380453

[Get Quote](#)

Technical Support Center: Chromatographic Analysis of Lactic Acid Isomers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the chromatographic analysis of lactic acid (2-hydroxypropanoic acid) isomers.

Troubleshooting Guide: Resolving Co-eluting Lactic Acid Isomers

Issue: My D- and L-lactic acid peaks are co-eluting or have poor resolution ($Rs < 1.5$) in HPLC.

This is a common challenge due to the identical physical and chemical properties of enantiomers. Resolution can be improved by optimizing three key factors: column efficiency (N), selectivity (α), and retention factor (k).^[1] A systematic approach to troubleshooting is recommended.

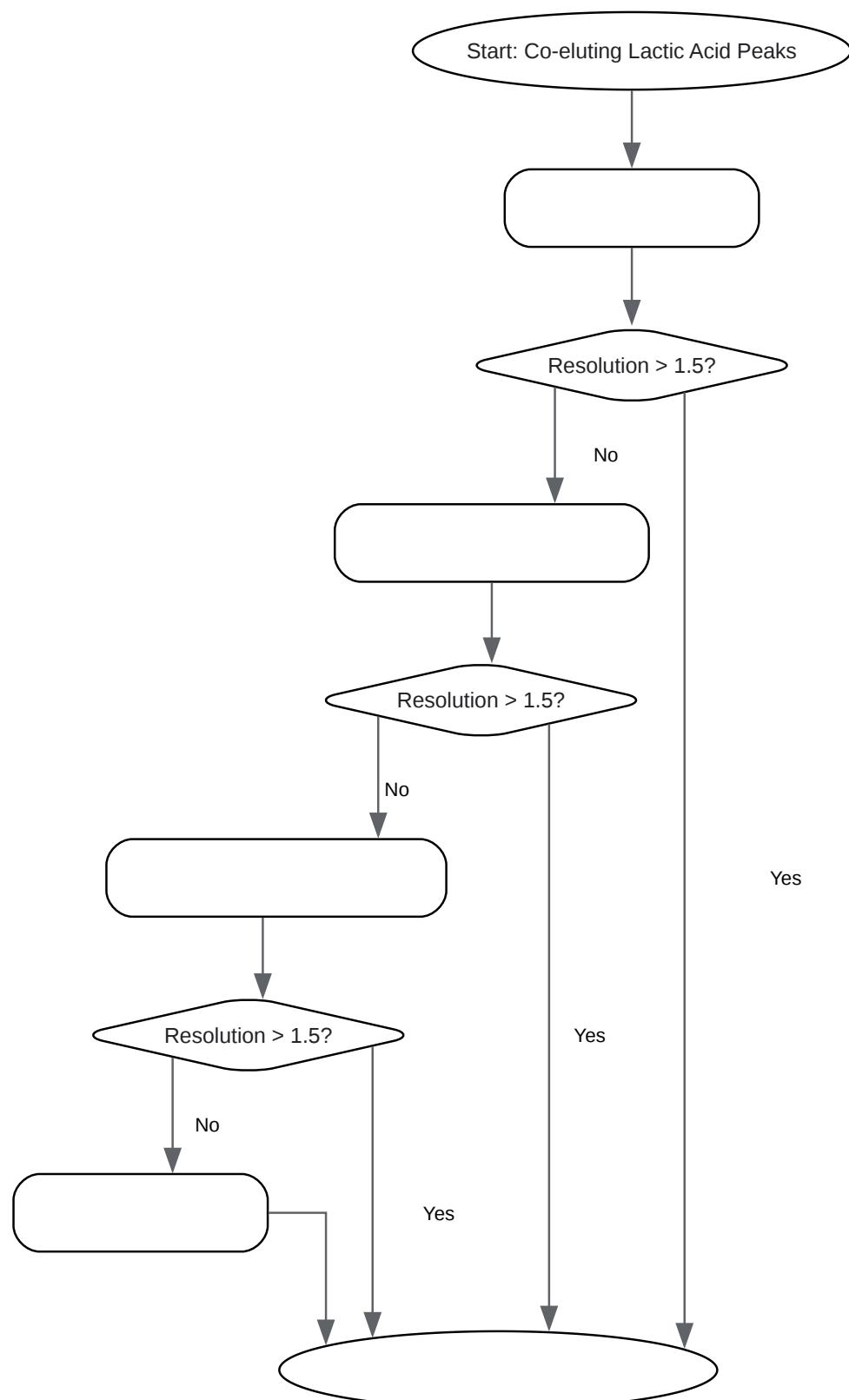
Q1: How can I improve the separation of lactic acid isomers by modifying the mobile phase?

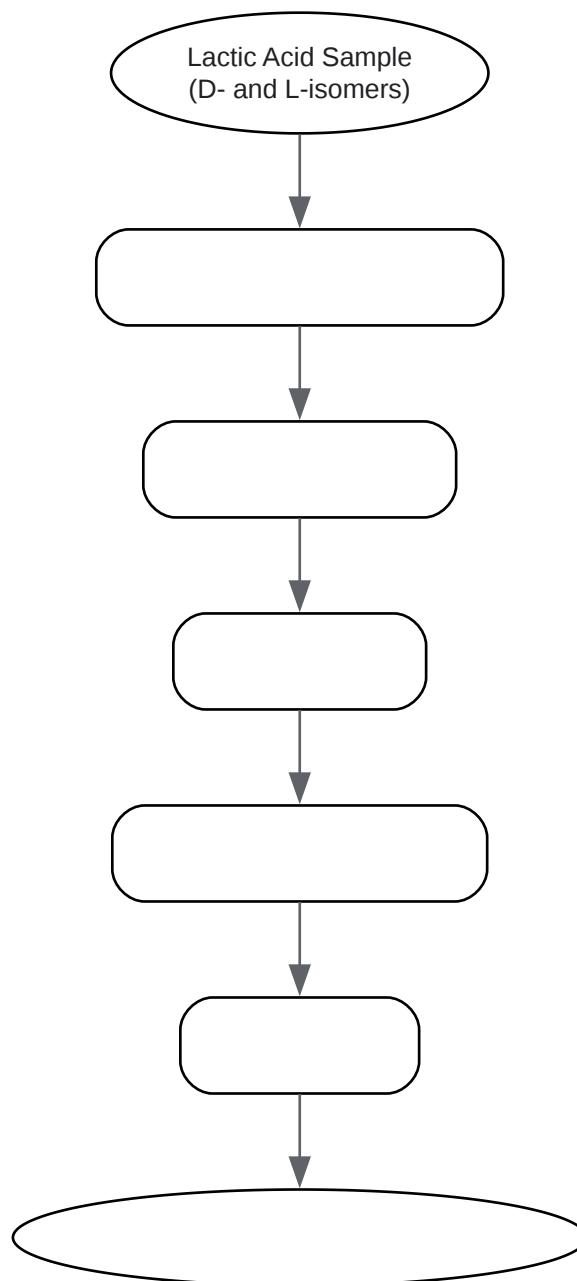
A1: Mobile phase composition is a powerful tool for improving selectivity.^{[1][2]}

- Adjusting Mobile Phase Strength: In reversed-phase HPLC, increasing the aqueous component of the mobile phase will generally increase the retention time of lactic acid, which can sometimes improve resolution.[1][2]
- Changing the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. Different organic solvents can alter the selectivity of the separation.[3]
- Modifying Mobile Phase pH: The pH of the mobile phase can affect the ionization state of lactic acid ($pK_a \sim 3.86$) and its interaction with the stationary phase.[3] For chiral separations on macrocyclic glycopeptide columns, the mobile phase often contains additives like ammonium acetate or triethylamine and acetic acid to facilitate chiral recognition.[4][5]
- Using Additives: For ligand-exchange chromatography, copper sulfate is a necessary additive to the mobile phase to enable the formation of transient diastereomeric complexes. [6][7]

Q2: What should I do if mobile phase optimization is insufficient to resolve the co-eluting peaks?

A2: If optimizing the mobile phase does not provide adequate resolution, the next step is to evaluate the stationary phase.


- Switch to a Chiral Stationary Phase (CSP): The most effective way to separate enantiomers like lactic acid is by using a chiral column.[4][8] Macro cyclic glycopeptide columns, such as those based on teicoplanin and ristocetin, have demonstrated excellent performance in separating lactic acid isomers directly in reversed-phase mode.[4][8][9] Polysaccharide-based columns are another option, often used in normal-phase or polar organic modes, sometimes requiring derivatization of the lactic acid.[4][7]
- Increase Column Efficiency: Using a column with smaller particles or a longer column can increase the number of theoretical plates (N), leading to sharper peaks and better resolution. [2][3] However, this may also lead to higher backpressure.[2]
- Adjust Column Temperature: Temperature can influence the selectivity of the separation. For some chiral columns, lower temperatures can increase resolution.[4] For teicoplanin and ristocetin-based columns, efficient separation has been achieved at temperatures around 25°C.[8][9]


Q3: I am still facing co-elution. Should I consider derivatization?

A3: Yes, derivatization can be an effective strategy, particularly for GC analysis or when direct HPLC methods fail.

- **HPLC with Derivatization:** Lactic acid can be derivatized to introduce a chromophore for better UV detection and to alter its interaction with the stationary phase.[4][7] For example, converting lactic acid to a 2-nitrobenzyl ester has been shown to achieve good separation on a Chiralpak IA column.[7]
- **GC with Derivatization:** Due to its low volatility and high polarity, direct GC analysis of lactic acid is challenging.[10][11][12] Derivatization is almost always necessary. A common method involves esterification, for example, with L-menthol and acetyl chloride, to form diastereomers that can be separated on a standard achiral column like a DB-5.[13][14]

Below is a workflow diagram for troubleshooting co-eluting lactic acid isomers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US20080311615A1 - Method for chiral separation of lactic acid enantiomers - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives | MDPI [mdpi.com]
- 8. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. how to analyse Lactic acid by GC without derivation - Chromatography Forum [chromforum.org]
- 11. gcms.cz [gcms.cz]
- 12. analyses of lactic acid in water with GC-FID - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. Separation and determination of the enantiomers of lactic acid and 2-hydroxyglutaric acid by chiral derivatization combined with gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dealing with co-eluting compounds in the chromatographic analysis of lactic acid isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12380453#dealing-with-co-eluting-compounds-in-the-chromatographic-analysis-of-lactic-acid-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com